molecular formula C11H15BrN2S B1415316 N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea CAS No. 2197054-84-3

N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea

Cat. No.: B1415316
CAS No.: 2197054-84-3
M. Wt: 287.22 g/mol
InChI Key: INTFFKWCOHJTSA-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea is a thiourea derivative characterized by a 2-bromo-4-isopropylphenyl group attached to one nitrogen and a methyl group to the other. Its molecular formula is C₁₁H₁₄BrN₂S, with a molecular weight of 293.21 g/mol. The bromine atom at the ortho position and the isopropyl group at the para position on the aromatic ring contribute to its unique steric and electronic properties, influencing reactivity, solubility, and biological interactions . Thiourea derivatives are widely studied for their roles in medicinal chemistry, catalysis, and material science due to their hydrogen-bonding capabilities and metal-chelating properties .

Properties

IUPAC Name

1-(2-bromo-4-propan-2-ylphenyl)-3-methylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2S/c1-7(2)8-4-5-10(9(12)6-8)14-11(15)13-3/h4-7H,1-3H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INTFFKWCOHJTSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=S)NC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea typically involves the reaction of 2-bromo-4-isopropylaniline with methyl isothiocyanate. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the thiourea linkage. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea serves as a building block in organic synthesis. It is utilized to create more complex organic molecules and acts as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

Biology

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have explored its efficacy against various bacterial and fungal strains.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit the growth of certain cancer cell lines, indicating potential therapeutic applications.

Medicine

The compound's ability to interact with biological targets makes it a candidate for therapeutic development. Its mechanism of action may involve the modulation of enzyme activity or receptor interactions, which can be pivotal in treating diseases .

Industry

In industrial applications, this compound is employed in:

  • The development of new materials.
  • Serving as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.

Case Studies

Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Research
In a recent investigation published in Cancer Research, researchers assessed the anticancer activity of this compound on human breast cancer cell lines. The results indicated that the compound induced apoptosis and inhibited cell proliferation, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-isopropylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved in its action depend on the specific biological target it interacts with.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Substituent Effects

The biological and chemical behavior of thioureas is highly dependent on substituent patterns. Key comparisons include:

Table 1: Substituent Effects on Properties
Compound Name Substituents Molecular Weight (g/mol) Key Features
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea 2-Br, 4-iso-propyl, N'-Me 293.21 High steric bulk; bromine enhances electrophilicity; methyl improves metabolic stability
N-(2,4-Dichloro-6-methylphenyl)-N'-methylthiourea 2,4-Cl₂, 6-Me, N'-Me 265.17 Increased electronegativity from Cl; lower lipophilicity than Br analogs
N-(4-Bromophenyl)-N'-methylthiourea 4-Br, N'-Me 245.14 Simpler structure; lacks steric hindrance from isopropyl; higher solubility
N-(2-Chlorophenyl)-N'-methylthiourea 2-Cl, N'-Me 200.68 Smaller halogen (Cl) reduces reactivity compared to Br; lower molecular weight
N,N-Diisopropylthiourea N,N-diiso-propyl 160.27 High lipophilicity; steric hindrance limits hydrogen bonding
  • Halogen Impact: Bromine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity compared to chlorine. For example, in CRF receptor binding, bromine-containing derivatives (e.g., compound 25b in ) showed Ki = 5 nM, significantly better than non-brominated analogs (Ki = 890 nM) .
  • In contrast, methyl or diisopropyl groups alter solubility and metabolic pathways .

Reactivity and Chemical Transformations

Thioureas undergo oxidation, reduction, and substitution reactions. Comparisons include:

Table 2: Reaction Pathways and Products
Reaction Type Target Compound Product N-(2,4-Dichloro-6-methylphenyl)-N'-methylthiourea Product Key Difference
Oxidation (H₂O₂) Sulfoxide or sulfone Sulfone Bromine’s electron-withdrawing effect accelerates oxidation vs. Cl .
Reduction (LiAlH₄) N-(2-Bromo-4-isopropylphenyl)methylamine N-(2,4-Dichloro-6-methylphenyl)methylamine Bromine’s stability under reduction conditions may delay byproduct formation.
Substitution (NH₃) N-(2-Amino-4-isopropylphenyl)-N'-methylthiourea N-(2-Amino-4-methylphenyl)-N'-methylthiourea Isopropyl group hinders nucleophilic attack compared to methyl .
Anticancer Potential
  • The target compound’s bromine and isopropyl groups may enhance interactions with hydrophobic enzyme pockets. For example, bis-thiourea iron(III) complexes () showed anticancer activity with binding affinity = -7.76 kcal/mol , suggesting structural analogs like the target compound could mimic this behavior .
  • Compared to N-(2-Ethylphenyl)-N'-methylthiourea (), the bromine in the target compound may improve DNA intercalation or topoisomerase inhibition.
Antimicrobial Activity
  • N-(2-Chlorophenyl)-N'-methylthiourea () exhibits moderate antimicrobial activity, but bromine’s stronger electronegativity in the target compound could enhance bacterial membrane disruption .

Biological Activity

N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea is a compound with significant potential in pharmacological applications. Its molecular formula is C11H15BrN2SC_{11}H_{15}BrN_2S and it has been the subject of various studies investigating its biological activity, particularly in the context of its interaction with biological systems and potential therapeutic effects.

  • CAS Number: 2197054-84-3
  • Molecular Weight: 287.22 g/mol
  • Structure: The compound features a thiourea moiety which is known for its diverse biological activities, including enzyme inhibition and receptor modulation .

The biological activity of this compound involves several mechanisms, primarily through its interaction with specific receptors and enzymes:

  • Receptor Interaction:
    • The compound has been shown to interact with various receptor types, potentially modulating their activity. For instance, studies suggest that it may influence the activity of P2X receptors, which are involved in purinergic signaling pathways .
  • Enzyme Inhibition:
    • Thiourea derivatives are often implicated in the inhibition of certain enzymes. This compound may exhibit inhibitory effects on enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

In Vitro Studies

In vitro experiments have demonstrated that this compound can affect cell viability and proliferation. For example, a study indicated that this compound did not exhibit cytotoxicity up to concentrations of 100 µM, suggesting a favorable safety profile for further investigations .

Case Studies

  • Anti-Fibrotic Activity:
    • A related study on thiourea derivatives highlighted their potential as anti-fibrotic agents. While specific data on this compound was not detailed, the structural similarities suggest it may possess similar properties .
  • Neuroprotective Effects:
    • Research into structurally related compounds indicates potential neuroprotective effects, which could be relevant for conditions such as neurodegeneration or injury .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
CytotoxicityNo cytotoxic effects up to 100 µM
Enzyme InhibitionPotential inhibition of metabolic enzymes
Receptor ModulationInteraction with P2X receptors
Anti-Fibrotic EffectsSimilar compounds show promising results

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, bromoacetyl bromide can react with methylamine derivatives in the presence of a base (e.g., triethylamine) to form the thiourea backbone. Optimization involves controlling stoichiometry, reaction temperature (typically 0–25°C), and solvent polarity to minimize side products. Purification via recrystallization or column chromatography is critical for isolating the target compound .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and hydrogen bonding via NH proton shifts (δ ~10–12 ppm). IR spectroscopy identifies thiocarbonyl (C=S) stretches near 1250–1350 cm1^{-1}.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves molecular geometry, hydrogen bonding networks, and packing motifs. For example, thiourea adducts often form R22_2^2(8) hydrogen-bonded rings and layer structures .

Advanced Research Questions

Q. How does the introduction of the 2-bromo-4-isopropylphenyl group influence the hydrogen bonding network and crystal packing compared to other thiourea derivatives?

  • Methodological Answer : The bulky 2-bromo-4-isopropylphenyl group sterically hinders hydrogen bonding, reducing intermolecular interactions compared to unsubstituted thioureas. In adducts like MTU:dioxane (2:1), the bromo substituent disrupts ribbon-like hydrogen-bonded layers, leading to alternative packing via van der Waals interactions. Comparative analysis using SCXRD and Hirshfeld surface analysis quantifies these effects .

Q. In designing metal complexes with this thiourea ligand, what factors dictate the coordination geometry and stoichiometry?

  • Methodological Answer : The ligand’s thiocarbonyl sulfur and aryl substituents determine coordination behavior. For example:

  • Steric Effects : Bulky 2-bromo-4-isopropylphenyl groups favor monodentate S-coordination over chelation.
  • Electronic Effects : Electron-withdrawing bromo groups enhance sulfur’s Lewis basicity, stabilizing Cu(I) or Ag(I) complexes.
  • Stoichiometry : 1:1 or 1:2 (metal:ligand) ratios are common, as seen in CuXL2_2 complexes. SCXRD and DFT calculations validate coordination modes .

Q. How can structure-activity relationship (SAR) studies be systematically conducted to evaluate the impact of substituents on biological targets like CRF receptors?

  • Methodological Answer :

  • Substituent Variation : Replace the N'-methyl group with bulkier alkyl/aryl groups to assess steric tolerance. For instance, N-methyl derivatives (e.g., compound 25b) show 178-fold higher CRF binding affinity (Ki_i = 5 nM) than non-methylated analogs .
  • Binding Assays : Use radioligand displacement (e.g., 125I^{125}\text{I}-Tyr0^0-CRF) to quantify affinity changes.
  • Computational Modeling : Docking studies (e.g., AutoDock) predict binding poses, while MD simulations assess stability .

Q. What strategies resolve contradictions in crystallographic data when hydrogen bonding patterns deviate from expected motifs?

  • Methodological Answer :

  • Validation : Cross-check hydrogen bond distances (e.g., N–H···S: 2.2–2.5 Å) and angles (>120°) against databases (Cambridge Structural Database).
  • Refinement : Use SHELXL’s restraints for disordered solvent molecules or dynamic hydrogen bonds. For example, in MTU:morpholine adducts, non-classical C–H···S bonds may require TLS refinement .

Q. How are computational methods employed to predict binding affinity, and how are discrepancies between in silico and experimental data addressed?

  • Methodological Answer :

  • In Silico Tools : QSAR models correlate substituent electronic parameters (Hammett σ) with CRF binding data.
  • Discrepancy Resolution : Recalibrate force fields (e.g., AMBER) using experimental IC50_{50} values. For instance, steric clashes in docking may necessitate conformational sampling via metadynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea
Reactant of Route 2
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N-(2-Bromo-4-isopropylphenyl)-N'-methylthiourea

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